Bacillomycin
Description
Structure
2D Structure
Properties
CAS No. |
76012-17-4 |
|---|---|
Molecular Formula |
C45H68N10O15 |
Molecular Weight |
989.1 g/mol |
IUPAC Name |
3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |
InChI |
InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |
InChI Key |
VLKSXJAPRDAENT-OWGHDAAGSA-N |
Isomeric SMILES |
CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Canonical SMILES |
CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
Chemical and Physical Properties
Core Chemical Structure and Functional Groups
The general structure of the iturin family, to which bacillomycins belong, is a cyclic heptapeptide with a conserved chiral sequence of LDDLLDL. researchgate.net This peptide ring is cyclized by an amide bond formed between the α-carboxyl group of the seventh amino acid and the β-amino group of a β-amino fatty acid. researchgate.net The α-carboxyl group of this fatty acid is, in turn, peptide-bonded to the N-terminal amino acid of the peptide ring. researchgate.net The fatty acid moiety is a crucial functional group that confers surfactant properties to the molecule. ontosight.ai
Variations within the this compound Family (D, F, L, Lc)
The different members of the this compound family are distinguished by variations in the amino acid sequence of the peptide moiety and the length of the β-amino fatty acid chain. ijcmas.comresearchgate.net
| This compound Variant | Distinguishing Features |
| This compound D | Contains the amino acid sequence L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr. ijcmas.com It is often a mixture of two homologs with lipid moieties of 3-amino-12-methyltridecanoic acid or 3-amino-12-methyltetradecanoic acid. ijcmas.com |
| This compound F | A distinct member of the iturin group, first reported from Bacillus subtilis. ijcmas.com It is produced exclusively by B. subtilis subsp. inaquosorum. frontiersin.org |
| This compound L | Characterized by a liposoluble β-amino acid linked to a peptide moiety containing D and L α-amino acids. ijcmas.com It is uniquely produced by Bacillus velezensis. frontiersin.org |
| This compound Lc | A modified form of this compound L, differing in the amino acid sequence at positions 1 and 5. ijcmas.comresearchgate.net |
The heterogeneity within the iturin family, including bacillomycins, occurs at amino acid positions 1, 4, 5, 6, and 7, as well as in the length of the β-amino fatty acid, which can range from 14 to 17 carbons. ijcmas.comresearchgate.net
Microbial Biosynthesis and Genomic Organization of Bacillomycins
Bacillus Species as Primary Producers of Bacillomycins
Several species within the Bacillus genus are recognized for their ability to produce bacillomycins. ijcmas.comfrontiersin.orgmdpi.com These bacteria, commonly found in soil and plant rhizospheres, utilize these compounds as a defense mechanism against competing microorganisms. mdpi.comd-nb.info The production of different types of bacillomycins, such as bacillomycin D, F, and L, often varies between different species and even among strains of the same species. frontiersin.orgnih.gov
Bacillus subtilis Strains and this compound Production
Bacillus subtilis is a well-documented producer of various this compound types. ijcmas.comrsc.org For instance, B. subtilis strain AU195 is known to produce this compound D, an antifungal agent effective against the aflatoxin-producing fungus Aspergillus flavus. oup.com Another strain, B. subtilis 916, coproduces this compound L along with other lipopeptides like surfactins and fengycins. asm.orgnih.gov Research has shown that different strains of B. subtilis can synthesize a range of iturinic antibiotics, with some producing this compound D and L, while others, like the producers of mycosubtilin (B72517) and this compound F, synthesize different variants. nih.gov The production of this compound D has also been identified in B. subtilis B-38, where it exhibits anti-candida activity. ijcmas.com
Bacillus amyloliquefaciens Strains and this compound Production
Bacillus amyloliquefaciens is another significant producer of bacillomycins, particularly this compound D. ijcmas.commdpi.com The model strain B. amyloliquefaciens FZB42 is a notable example, with its genome containing a dedicated gene cluster for this compound D synthesis. ijcmas.comasm.orgnih.gov This strain's antifungal activity against pathogens like Fusarium graminearum is largely attributed to its production of this compound D. asm.orgnih.gov Similarly, strain SQR9 produces this compound D, which plays a crucial role in its antagonistic activity against Fusarium oxysporum. researchgate.netasm.org Other strains, such as DFE16 and BS6, have also been identified as producers of this compound D. cdnsciencepub.com Furthermore, B. amyloliquefaciens 4-9-2 has been shown to produce C15-bacillomycin D, which effectively suppresses Fusarium graminearum infection. frontiersin.orgresearchgate.net
Bacillus velezensis Strains and this compound Production
Bacillus velezensis, a species closely related to B. amyloliquefaciens, is also a known producer of bacillomycins. mdpi.comfrontiersin.org This species is unique in that it is the only one known to produce this compound L, although some strains can also produce this compound D. frontiersin.orgfrontiersin.org For example, B. velezensis strain 83 has been shown to produce this compound D, contributing to its biocontrol activities. d-nb.info Strain NST6 produces C15-bacillomycin D, which has demonstrated anti-staphylococcal properties. researchgate.net Additionally, some B. velezensis strains, like ES1-02 and EFSO2-04, produce this compound L, while the reference strain FZB42 (sometimes classified as B. velezensis) produces this compound D. frontiersin.org
Other this compound-Producing Bacillus Species
Beyond the more commonly cited species, other members of the Bacillus genus have been identified as this compound producers. Bacillus subtilis subsp. inaquosorum is uniquely identified as a producer of this compound F. frontiersin.org Additionally, a strain of Bacillus cereus (DFE4) has been reported to possess the biosynthetic genes for this compound D, which is a novel finding for this species. cdnsciencepub.com Local strains of Bacillus atrophaeus have also been found to carry the this compound synthesis gene bmyB. researchgate.net
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis Pathways
The synthesis of bacillomycins is not carried out by the ribosome, the typical cellular machinery for protein production. Instead, these lipopeptides are assembled by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). ijcmas.commdpi.comasm.org This enzymatic system allows for the incorporation of non-proteinogenic amino acids and the formation of the characteristic cyclic structure of bacillomycins. mdpi.com The biosynthesis process involves a series of modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. mdpi.commdpi.com
Modular Organization of this compound Synthetases (e.g., bmy/bam Operon)
The genes encoding the NRPSs for this compound synthesis are organized into operons, with the bmy and bam operons being well-characterized examples. ijcmas.commdpi.com The bam operon, identified in B. subtilis AU195, and the nearly identical bmy operon in B. amyloliquefaciens FZB42, are responsible for the synthesis of this compound D. mdpi.comoup.com These operons span approximately 37.8 kb and typically consist of four open reading frames (ORFs): bamD/bmyD, bamA/bmyA, bamB/bmyB, and bamC/bmyC. ijcmas.comoup.comuni.lu
Role of Adenylation, Thiolation, and Condensation Domains in Assembly
The synthesis of the peptide portion of this compound is carried out by NRPSs, which are organized into modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is comprised of several key domains: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. mdpi.com
Adenylation (A) Domain: This domain is the gatekeeper of the assembly process. It selects a specific amino acid and activates it by catalyzing a reaction with ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate. royalsocietypublishing.orgnih.gov The specificity of the A domain for its cognate amino acid is a primary determinant of the final peptide sequence. royalsocietypublishing.org
Thiolation (T) Domain: Also known as the peptidyl carrier protein (PCP) domain, this small acidic protein domain is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. mdpi.comijcmas.com The activated amino acid from the A domain is then transferred and covalently attached as a thioester to the terminal thiol group of the Ppant arm. mdpi.com This flexible arm shuttles the growing peptide chain between the different catalytic domains of the NRPS. mdpi.comijcmas.com
Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond. acs.org It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T domain on the thioester bond of the growing peptide chain held by the T domain of the preceding module. oup.com This results in the elongation of the peptide by one amino acid. The C domains are located at the N-terminal part of each elongation module. pnas.org
This modular, assembly-line-like mechanism ensures the sequential and ordered addition of amino acids to form the final peptide product. ijcmas.com
Enzymatic Activation of Amino Acid Precursors in this compound Synthesis
The initial step in this compound biosynthesis is the activation of the constituent amino acids. This process is catalyzed by the adenylation (A) domains within the NRPS modules. Early research provided evidence for amino acid-activating enzymes in Bacillus subtilis lysates, which were purified using affinity chromatography. nih.gov These enzymes were shown to catalyze an ATP-pyrophosphate (PPi) exchange reaction that was dependent on the specific amino acids found in the this compound D sequence, confirming their role in activating the precursors for peptide synthesis. nih.gov
The enzymatic activation involves the A domain recognizing its specific amino acid substrate and, in the presence of ATP, forming a high-energy aminoacyl-AMP intermediate. mdpi.com This activated amino acid is then transferred to the adjacent thiolation (T) domain, where it is covalently bound as a thioester, ready for incorporation into the peptide chain. mdpi.comijcmas.com This activation and transfer process is a crucial prerequisite for the subsequent condensation reactions that build the peptide backbone of this compound.
Genomic Localization and Organization of this compound Gene Clusters
The genes responsible for this compound biosynthesis are not randomly scattered throughout the bacterial chromosome but are organized into distinct gene clusters, often referred to as operons. ijcmas.com This clustering facilitates the coordinated regulation and expression of all the necessary enzymes for the production of the lipopeptide.
Analysis of this compound Gene Clusters (bmy/bamD, A, B, C)
The this compound D operon, designated as bmy or bam, spans a significant portion of the genome, approximately 37.8 kb. ijcmas.comoup.com It is typically composed of four open reading frames (ORFs): bmyD, bmyA, bmyB, and bmyC (or bamD, bamA, bamB, and bamC). ijcmas.comoup.com
These genes encode the large NRPS enzymes. For instance, in B. amyloliquefaciens FZB42, the proteins BmyA, BmyB, and BmyC are large multienzyme synthetases. ijcmas.com The organization of these genes and the modular arrangement of the domains within the encoded proteins show a strong colinearity with the sequence of the this compound peptide. nih.gov The bmyA, bmyB, and bmyC genes encode the peptide synthetases, while bmyD is involved in the synthesis of the β-amino fatty acid moiety. oup.comrsc.org The final domain of the last protein, BmyC, is a thioesterase (TE) domain, which is responsible for the cyclization and release of the mature lipopeptide from the enzyme complex. oup.com
Comparative Genomics of this compound Operons across Bacillus Strains
Comparative genomic analyses of different Bacillus strains have revealed both conservation and diversity in the this compound operons. The bmy gene cluster in B. amyloliquefaciens FZB42 is located on a genomic island and is situated near the fengycin (B216660) (fen) gene cluster. frontiersin.orgnih.gov In B. subtilis 916, the bmy gene cluster is responsible for the production of this compound L and shares a similar genomic locus with the iturin A gene cluster in B. subtilis RB14. nih.gov
Insights into Horizontal Gene Transfer Events for this compound Genes
The presence of this compound and other iturin-family gene clusters on mobile genetic elements like genomic islands, and their varying presence in closely related strains, strongly suggests that horizontal gene transfer (HGT) has played a significant role in their dissemination. frontiersin.orgnih.gov HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. wikipedia.org The fact that the bmy gene cluster is an insertion in the B. amyloliquefaciens FZB42 genome, and that different NRPS gene clusters can occupy the same genomic locus in different strains, supports the idea of HGT. ijcmas.comnih.govnih.gov
The transfer of these large gene clusters allows for the rapid acquisition of the ability to produce these bioactive compounds, which can provide a competitive advantage to the recipient bacterium. frontiersin.org The successful artificial transfer of the entire iturin A operon to a non-producing B. subtilis strain, converting it into a producer, demonstrates the feasibility of such large-scale HGT events. nih.govnih.gov
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, controlled by a network of regulatory proteins and signaling pathways. The expression of the bmy operon is influenced by several global regulators. nih.gov
In B. amyloliquefaciens FZB42, the bmy operon is expressed from a single σA-dependent promoter. nih.gov Its full transcriptional activation requires the global regulators DegU and ComA. nih.govresearchgate.net DegU plays a key role by directly binding to the promoter region of the bmy operon. nih.gov Furthermore, DegU and another protein, YczE, also appear to regulate this compound synthesis at a post-transcriptional level. nih.govresearchgate.net
Other factors that have been shown to influence this compound D synthesis include the quorum sensing-related genes comA, comP, and comQ, as well as the alternative sigma factor SigH. rsc.org The expression of these regulatory genes can be influenced by environmental cues and nutrient availability, such as the presence of pyruvate. The two-component regulatory system DegS-DegU is a key player, and the small regulatory protein DegQ also positively influences bmy expression. nih.govresearchgate.net This complex regulatory network ensures that the energetically expensive process of this compound synthesis is initiated at the appropriate time, typically during the transition from exponential to stationary growth phase. researchgate.net
Transcriptional Control Mechanisms of this compound Operon Expression
The biosynthesis of this compound D is encoded by the large, 37.2 kb this compound D operon (bmy). nih.govasm.org The transcriptional regulation of this operon is a finely tuned process initiated from a specific site on the bacterial chromosome. Research has demonstrated that the expression of the bmy operon is dependent on a single σA-dependent promoter, designated as P_bmy. nih.govnih.govresearchgate.net This promoter is recognized by the primary sigma factor (σA), which is responsible for the transcription of most genes during vegetative growth. asm.org
Post-Transcriptional Regulatory Networks in this compound Production
Beyond the initial act of transcription, the production of this compound is subject to further layers of control through post-transcriptional regulatory networks. These mechanisms fine-tune the expression of the bmy operon and are crucial for the eventual synthesis of the active lipopeptide. Evidence points to at least two key proteins, the global regulator DegU and a transmembrane protein of unknown function, YczE, acting at a post-transcriptional level. nih.govasm.orgnih.gov While DegU also functions as a direct transcriptional activator, both it and YczE exert regulatory effects at a later stage of gene expression, influencing the final yield of this compound D through a mechanism that is not yet fully understood. nih.govresearchgate.net Deletion of the genes encoding these proteins has been shown to specifically abolish the production of this compound D, highlighting their critical post-transcriptional role. researchgate.net
Furthermore, the nonribosomal peptide synthetases (NRPSs) responsible for assembling the peptide chain of this compound must undergo a critical post-translational modification to become active. nih.gov This modification is carried out by a 4'-phosphopantetheinyl transferase (PPTase), often encoded by an sfp-like gene. nih.govmdpi.com The PPTase converts the inactive apo-enzyme synthetases into their active holo-enzyme forms by transferring a 4'-phosphopantetheinyl moiety. nih.gov A dysfunctional sfp gene prevents the production of this compound, even if the synthetase genes are intact and transcribed. nih.govmdpi.com
Influence of Global Regulatory Proteins (e.g., DegU, ComA, Spo0A, SigmaH, YczE)
The production of this compound is intricately woven into the global regulatory networks of Bacillus, controlled by a suite of master regulatory proteins that respond to cell density, nutritional status, and other environmental cues. These proteins coordinate the expression of various genes involved in secondary metabolism, competence, and sporulation.
DegU : This two-component response regulator plays a central and dual role in this compound D synthesis. nih.gov As a transcriptional activator, phosphorylated DegU (DegU-P) directly binds to two distinct A/T-rich sites located in the upstream promoter region of the bmy operon, which is essential for activating its transcription. nih.govnih.govresearchgate.net In addition to its transcriptional function, DegU also exerts positive control at a post-transcriptional level. nih.govresearchgate.net
ComA : As a key response regulator in quorum sensing, ComA is required for the full transcriptional activation of the bmy operon. nih.govnih.govijcmas.com Its influence is considered indirect, likely part of a larger regulatory cascade that senses cell population density and appropriately times the production of secondary metabolites. researchgate.netresearchgate.net
Spo0A : This master regulator of sporulation also plays a significant positive role in the synthesis of this compound D. researchgate.netnih.gov Spo0A is believed to activate the transcription of the this compound D synthetase genes, linking the production of this antifungal compound to the developmental processes of the bacterium. researchgate.net
SigmaH (σH) : An alternative sigma factor, σH is involved in the transition to stationary phase and the initiation of sporulation. It has been shown to positively regulate the biosynthesis of this compound D, particularly under stimulation by certain nutritional inputs like inulin (B196767) or sodium propionate (B1217596). researchgate.netnih.govresearchgate.net
YczE : This transmembrane protein affects this compound D synthesis exclusively in a post-transcriptional manner. nih.govresearchgate.net While its precise function remains unknown, its presence is essential, as its deletion leads to a loss of this compound D production. researchgate.net
Other regulatory proteins such as DegQ , a small protein, also contribute by enhancing the expression of the bmy operon. nih.govmdpi.comnih.gov
| Regulatory Protein | Type | Role in this compound D Regulation | Mechanism of Action |
| DegU | Two-component response regulator | Positive | Direct transcriptional activation by binding to the bmy promoter; also acts post-transcriptionally. nih.govresearchgate.netresearchgate.net |
| ComA | Quorum-sensing response regulator | Positive | Required for full transcriptional activation, likely through an indirect pathway. nih.govresearchgate.netresearchgate.net |
| Spo0A | Master sporulation regulator | Positive | Regulates the transcription and activation of this compound D synthetase genes. researchgate.netnih.gov |
| SigmaH (σH) | Alternative sigma factor | Positive | Upregulates expression, especially in response to specific nutritional signals. researchgate.netnih.govresearchgate.net |
| YczE | Transmembrane protein | Positive | Essential for production, acting in a post-transcriptional manner. nih.govnih.govresearchgate.net |
| DegQ | Small regulatory protein | Positive | Enhances the expression of the bmy operon. nih.govmdpi.comnih.gov |
Environmental and Nutritional Modulation of this compound Production
The synthesis of this compound is highly sensitive to the surrounding environmental and nutritional conditions. The producing organism, typically a Bacillus species, integrates these external signals to modulate the expression of the bmy gene cluster, optimizing production for specific ecological contexts.
One of the most significant factors is the available carbon source. Studies have shown that specific carbohydrates can markedly enhance this compound D yield. For example, the addition of inulin or fructose to the culture medium has been reported to promote efficient production by significantly up-regulating the expression of the this compound D synthetase genes (bmyA, bmyB, bmyC) as well as key regulatory factors, including ComA, DegU, SigmaH, and Spo0A. researchgate.netresearchgate.net
The composition of fatty acids in the environment also plays a crucial regulatory role. Research on Bacillus amyloliquefaciens fmbJ revealed that certain short-chain fatty acids can increase this compound D yield. nih.gov Specifically, supplementation with sodium propionate , propionic acid , and butyric acid resulted in production increases of 44%, 40%, and 10%, respectively. nih.gov The mechanism for sodium propionate involves the upregulation of signaling factors DegU, DegQ, SigH, and Spo0A, which in turn promotes the transcription of the this compound D synthesis genes. nih.gov
Furthermore, microbial interactions can influence this compound production. The confrontation of B. amyloliquefaciens with certain phytopathogenic fungi, such as Fusarium oxysporum, has been observed to trigger an increased output of this compound. frontiersin.org This suggests that the bacterium can sense the presence of competing organisms and respond by ramping up the production of its antifungal arsenal.
| Factor | Specific Example(s) | Effect on this compound D Production | Observed Mechanism |
| Carbon Source | Inulin, Fructose | Increase | Upregulates expression of synthetase genes (bmy) and regulatory genes (ComA, DegU, SigmaH, Spo0A). researchgate.netresearchgate.net |
| Fatty Acids | Sodium Propionate, Propionic Acid | Increase | Upregulates expression of signaling factors (DegU, DegQ, SigH, Spo0A). nih.gov |
| Microbial Interaction | Co-culture with Fusarium oxysporum | Increase | Induces higher production of this compound, likely as a competitive response. frontiersin.org |
Molecular Mechanisms of Bacillomycin Biological Activity
Antifungal Action Mechanisms
The antifungal efficacy of bacillomycin stems from its ability to compromise the structural and functional integrity of fungal cells through several coordinated mechanisms. These actions ultimately lead to inhibited growth and cell death.
Fungal Cell Membrane Permeabilization and Pore Formation
A primary and critical mode of action of this compound is the disruption of the fungal cell membrane. As an amphipathic molecule, this compound interacts with the lipid bilayer, leading to increased permeability. frontiersin.orgoup.comoup.com This interaction facilitates the formation of ion-conducting pores, which disrupts the normal ionic balance of the cell. oup.comoup.comresearchgate.net The creation of these pores allows for the leakage of essential intracellular components, such as potassium ions (K+), and ultimately leads to cell lysis and death. oup.comnih.gov The characteristics of these pores are dependent on both the lipid composition of the fungal membrane and the specific structure of the this compound's cyclic peptide. oup.comoup.com Studies have demonstrated that this compound can destroy small unilamellar vesicles, indicating its ability to induce pore formation. researchgate.net This disruption of the plasma membrane has been observed in various fungi, including Fusarium graminearum and Candida species, resulting in the leakage of cytoplasm and plasmolysis. researchgate.netnih.gov
Disruption of Fungal Cell Wall Integrity
In addition to its effects on the cell membrane, this compound also disrupts the integrity of the fungal cell wall. nih.govresearchgate.net The cell wall is essential for protecting the fungus from environmental stress and maintaining its shape. nih.gov Electron microscopy studies have revealed that this compound treatment causes significant morphological changes to the cell walls of fungi like Fusarium graminearum, leading to loose and damaged structures. nih.govasm.orgnih.gov This damage, in conjunction with plasma membrane disruption, results in severe cellular injury and leakage of intracellular contents. nih.govmdpi.comresearchgate.net Some research also suggests that this compound D-like peptides can inhibit the synthesis of β-1,3-glucan, a major and essential component of the fungal cell wall. researchgate.net The combined assault on both the cell wall and the cell membrane underscores the potent and comprehensive antifungal action of this compound.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation in Fungal Cells
This compound induces significant oxidative stress in fungal cells by promoting the accumulation of reactive oxygen species (ROS). frontiersin.orgnih.govnih.govresearchgate.net High levels of ROS are toxic to cells, causing damage to vital components such as lipids, proteins, and DNA. asm.org Studies have shown that treatment with this compound D leads to a high accumulation of ROS in the hyphae and conidia of Fusarium graminearum. nih.govnih.govresearchgate.net This increase in ROS is associated with cell death. nih.gov Interestingly, while inducing ROS accumulation, this compound D can also lead to the downregulation of genes responsible for scavenging ROS in the fungus. asm.orgnih.gov The accumulation of ROS and the resulting oxidative damage contribute significantly to the fungicidal effects of this compound.
Modulation of Fungal Gene Expression Related to Cellular Stress Responses
This compound exposure triggers a significant response in fungal gene expression, particularly in genes related to cellular stress. In response to the membrane damage caused by this compound, fungi may upregulate genes involved in ergosterol (B1671047) biosynthesis as a compensatory or feedback mechanism. mdpi.comnih.gov Furthermore, this compound D treatment has been shown to induce the expression of genes involved in the synthesis of ROS, such as glutathione (B108866) reductase and thioredoxin, in Fusarium graminearum. nih.govresearchgate.net Conversely, genes encoding for ROS-scavenging enzymes like catalases and peroxidases can be significantly downregulated. nih.gov This modulation of gene expression highlights the complex interaction between this compound and the fungal cellular machinery, where the fungus attempts to counteract the induced stress. Additionally, this compound D can induce the activation of the Hog1 mitogen-activated protein kinase (MAPK), which is involved in cellular stress signaling pathways. asm.org
Impact on Fungal Morphogenesis (Hyphae, Conidia, Spore Germination)
This compound has a profound impact on various stages of fungal development and morphology. It effectively inhibits the germination of fungal spores (conidia) and the growth of hyphae. nih.govresearchgate.netresearchgate.net This inhibition is a direct consequence of the damage inflicted upon the cell membrane and cell wall. researchgate.net Scanning electron microscopy has revealed that exposure to this compound D causes substantial and irregular morphological changes in the hyphae and conidia of fungi like Fusarium graminearum, leading to shriveled and collapsed structures. nih.gov The inhibition of both spore germination and mycelial growth is a critical aspect of this compound's antifungal activity, as it prevents the initiation and spread of fungal infections. researchgate.net
Interactive Data Table: Effects of this compound on Fungal Cells
| Mechanism | Observed Effect | Affected Fungal Component/Process | Key Fungal Species |
| Membrane Permeabilization | Increased permeability, leakage of ions (K+) and cytoplasm. oup.comoup.comnih.govnih.gov | Fungal cell membrane | Fusarium graminearum, Candida spp. |
| Pore Formation | Creation of ion-conducting pores. oup.comoup.comresearchgate.netresearchgate.net | Fungal cell membrane | Candida spp. |
| Interaction with Sterols | Binding to ergosterol, disruption of membrane integrity. researchgate.netresearchgate.netnih.govmdpi.comnih.gov | Ergosterol in the cell membrane | Fusarium graminearum, Malassezia globosa |
| Cell Wall Disruption | Morphological damage, loosening of the cell wall structure. nih.govresearchgate.netasm.orgnih.govresearchgate.net | Fungal cell wall | Fusarium graminearum |
| Oxidative Stress | Accumulation of Reactive Oxygen Species (ROS). frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net | Cellular redox balance | Fusarium graminearum |
| Gene Expression Modulation | Upregulation of ergosterol synthesis and ROS production genes; downregulation of ROS scavenging genes. nih.govmdpi.comnih.govresearchgate.net | Fungal gene expression | Fusarium graminearum, Malassezia globosa |
| Morphogenesis Inhibition | Inhibition of spore germination and hyphal growth. nih.govresearchgate.netresearchgate.net | Fungal development | Fusarium graminearum, Colletotrichum gloeosporioides |
Influence on Fungal Secondary Metabolism (e.g., Deoxynivalenol (B1670258) Production)
This compound D has a notable impact on the secondary metabolism of certain fungi, such as Fusarium graminearum. asm.orgnoaa.gov When challenged with this compound D, F. graminearum demonstrates a significant increase in the production of the mycotoxin deoxynivalenol (DON). asm.orgnoaa.govresearchgate.net This response is accompanied by the upregulation of genes involved in DON synthesis. asm.orgnoaa.govnih.gov Conversely, genes responsible for scavenging reactive oxygen species (ROS) are downregulated, suggesting a complex interplay between the fungal stress response and secondary metabolite production. asm.orgnoaa.govresearchgate.net However, some research indicates that certain strains, like C15-bacillomycin D from Bacillus amyloliquefaciens 4-9-2, can suppress both F. graminearum infection and the biosynthesis of mycotoxins, including DON and zearalenone (B1683625) (ZEN). frontiersin.orgresearchgate.net Combinations of this compound D with fungicides like thymol (B1683141) and cinnamon oil have also been shown to significantly reduce DON production. nih.gov
Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in Fungi
The interaction of this compound D with fungal cells extends to the level of intracellular signaling pathways. In F. graminearum, exposure to this compound D leads to increased phosphorylation of the mitogen-activated protein kinases (MAPKs) MGV1 and HOG1. asm.orgnoaa.govresearchgate.net MAPKs are crucial components of signaling cascades that regulate responses to environmental stress. nih.govmdpi.com The phosphorylation of these kinases indicates the activation of stress response pathways within the fungus as it attempts to counteract the effects of the lipopeptide. asm.orgnih.gov Specifically, the phosphorylation of FgHOG1 and FgMGV1 is known to positively regulate environmental stress responses and the production of DON. researchgate.net
Inhibition of β-1,3-Glucan Biosynthesis
A key mechanism of this compound's antifungal activity is the inhibition of β-1,3-glucan biosynthesis, a critical process for maintaining the integrity of the fungal cell wall. researchgate.netjmb.or.kr The fungal cell wall, composed largely of glucan and chitin, provides structural support and protection from osmotic stress. jmb.or.kr this compound D acts as an inhibitor of the β-1,3-glucan synthase enzyme, which is responsible for producing this essential cell wall polymer. researchgate.netjmb.or.krjst.go.jp By disrupting the synthesis of β-1,3-glucan, this compound compromises the structural integrity of the cell wall, leading to cell lysis and death. jmb.or.krjst.go.jp This mode of action is shared with other antifungal agents like echinocandins. jmb.or.kr
Antibacterial Action Mechanisms
While primarily known for its antifungal properties, this compound also demonstrates antibacterial activity.
Membrane Damage in Bacterial Cells
Similar to its effect on fungal cells, this compound D exerts its antibacterial action by damaging bacterial cell membranes. researchgate.netmdpi.com Its amphiphilic nature allows it to insert into the phospholipid bilayer of the bacterial cell membrane, disrupting its structure and function. mdpi.com This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com Transmission electron microscopy has shown that this compound DC can cause a roughening of the cell surface and damage to the cell membrane of Burkholderia pseudomallei. researchgate.net
Differential Susceptibility across Bacterial Genera and Species
The effectiveness of this compound varies among different bacterial species and genera. nih.gov For instance, this compound D has shown efficacy against bacteria from the genus Staphylococcus, including methicillin-resistant S. aureus (MRSA). mdpi.com Studies on Bacillus species have revealed species-specific variations in susceptibility to various antimicrobial agents, highlighting the complexity of predicting the antibacterial spectrum of compounds like this compound. nih.govmdpi.com For example, Bacillus subtilis and Bacillus sonorensis have been found to be more susceptible to certain antibiotics than Bacillus licheniformis. nih.gov
Biofilm Modulation Effects
This compound D also plays a role in the modulation of biofilms, which are communities of microorganisms encased in a self-produced matrix. It has been reported to act as a biofilm activator in Bacillus velezensis. mdpi.comresearchgate.net this compound D achieves this by binding to the KinB-Spo0A-SinI-SinR matrix complex, which in turn triggers the production of the biofilm matrix. mdpi.comresearchgate.net This process is linked to increased intracellular iron concentration, which activates the synthesis of biofilm components. nih.gov Furthermore, this compound D contributes to the establishment of biofilms in Bacillus amyloliquefaciens SQR9 by affecting the expression of genes involved in biofilm formation. researchgate.net
This compound D as a Biofilm Activator
This compound D, a cyclic lipopeptide from the iturin family, functions as a significant signaling molecule that actively promotes the formation of biofilms in certain bacteria, notably in Bacillus species. researchgate.netnih.govasm.org Research on strains like Bacillus amyloliquefaciens SQR9 (also classified as Bacillus velezensis SQR9) has revealed that this compound is not only crucial for antifungal activity but also for the development and establishment of bacterial biofilms. nih.govasm.orgscite.ai The ability to form a biofilm is considered essential for efficient root colonization by these rhizosphere bacteria. nih.govasm.org
Studies using mutant strains of B. amyloliquefaciens SQR9, which were made deficient in this compound D production, demonstrated a significantly impaired ability to form biofilms. nih.gov This deficiency could be reversed by the external addition of purified this compound D, confirming its direct role in biofilm establishment. nih.gov The molecular underpinnings of this activation are linked to complex regulatory pathways. Two distinct mechanisms have been identified through which this compound D exerts its influence.
One primary pathway involves the regulation of iron acquisition. researchgate.netnih.gov this compound D has been shown to bind to a specific transcription factor known as Btr. researchgate.netnih.gov This binding event upregulates the transcription of the feuABC operon, which encodes an iron ABC (ATP-binding cassette) transporter. researchgate.netnih.gov The resulting increase in intracellular iron concentration serves as a critical signal, activating the KinB-Spo0A-SinI-SinR phosphorelay pathway, which is a central regulatory cascade controlling the synthesis of biofilm matrix components. researchgate.netnih.gov
A second mechanism involves the direct influence of this compound D on sensor kinase proteins. nih.gov Experimental evidence shows that the addition of this compound D significantly increases the transcript levels of the kinC gene. nih.govasm.org KinC is a membrane-associated sensor kinase that, when activated, phosphorylates the master regulator Spo0A. nih.govasm.org The phosphorylation of Spo0A is a pivotal step that initiates the genetic program for biofilm formation. mdpi.com Interestingly, the activation of KinC by this compound D does not appear to be mediated by potassium leakage, a mechanism often associated with the biofilm-inducing activity of another lipopeptide, surfactin (B1297464). nih.govasm.org This suggests a distinct mode of action for this compound D in signaling biofilm development.
| Key Component | Organism | Function in Biofilm Activation | Source(s) |
| This compound D | Bacillus velezensis / amyloliquefaciens SQR9 | Signaling molecule that promotes biofilm development. | researchgate.netnih.gov |
| Btr | Bacillus velezensis SQR9 | Transcription factor that binds to this compound D. | researchgate.netnih.gov |
| FeuABC | Bacillus velezensis SQR9 | Iron ABC transporter whose expression is promoted by the this compound D-Btr complex. | researchgate.netnih.gov |
| KinB | Bacillus velezensis SQR9 | Sensor kinase in a phosphorelay pathway activated by increased intracellular iron. | researchgate.netnih.gov |
| KinC | Bacillus amyloliquefaciens SQR9 | Sensor kinase whose gene expression is increased by this compound D, leading to Spo0A phosphorylation. | nih.govasm.org |
| Spo0A | Bacillus spp. | Master transcriptional regulator that, upon phosphorylation, triggers the expression of biofilm genes. | researchgate.netmdpi.com |
Molecular Interactions Leading to Biofilm Formation/Disruption
The activation of signaling cascades by this compound D culminates in a series of molecular interactions that orchestrate the construction of the complex biofilm architecture. researchgate.netnih.gov Conversely, the potent bioactivity of this compound D also enables it to disrupt the cellular integrity of competing microorganisms, a process that can be viewed as a form of biofilm disruption. asm.orgnih.gov
Biofilm Formation: The phosphorylation of the master regulator Spo0A, triggered by the KinB or KinC pathways, initiates the transcription of genes essential for producing the extracellular matrix (ECM). researchgate.netnih.gov Quantitative reverse transcription-PCR analysis has shown that in a bmyD-disrupted mutant, the transcription of crucial biofilm-related genes, such as epsD (involved in exopolysaccharide synthesis) and yqxM (encoding a matrix protein), was significantly depressed. nih.gov The addition of this compound D restored the expression of these genes. nih.gov The ECM, which is primarily composed of exopolysaccharides, proteins, and sometimes extracellular DNA (eDNA), physically encases the bacterial community, providing structural stability and protection from environmental stressors. frontiersin.org The lipopeptide surfactin, often co-produced with this compound D, also plays a key role in biofilm formation and root colonization. asm.orgnih.gov
Biofilm Disruption: While this compound D builds biofilms for its producer, its inherent antifungal properties make it a potent disruptor of fungal communities. asm.orgnih.gov The primary mechanism of its antifungal action is the perturbation of the fungal cell membrane. mdpi.comfrontiersin.org Electron microscopy studies have revealed that this compound D causes severe morphological changes to the plasma membranes and cell walls of fungi like Fusarium graminearum. asm.orgnih.gov This interaction leads to the leakage of intracellular contents and ultimately cell death. mdpi.com
Furthermore, this compound D induces the accumulation of reactive oxygen species (ROS) within fungal cells, which creates significant oxidative stress and contributes to cell death. asm.orgnih.gov By targeting and destroying the individual cells within a fungal biofilm, this compound D effectively dismantles the entire community structure. asm.org This dual-action capability highlights a sophisticated competitive strategy, where the molecule serves to protect and structure its own bacterial community while simultaneously acting as a weapon against competing fungal pathogens for resources and space. asm.orgfrontiersin.org
| Interaction | Target | Mechanism | Outcome | Source(s) |
| Formation | epsD, yqxM genes in B. amyloliquefaciens | Upregulation of transcription via the Spo0A pathway. | Synthesis of exopolysaccharide and protein components of the biofilm matrix. | nih.gov |
| Disruption | Plasma membrane of Fusarium graminearum | Direct interaction causing morphological changes and increased permeability. | Leakage of intracellular components and cell death. | asm.orgnih.gov |
| Disruption | Cells of Fusarium graminearum | Induction of reactive oxygen species (ROS). | Oxidative stress leading to programmed cell death. | asm.orgnih.gov |
Table of Mentioned Compounds
Ecological Roles and Inter Microbial Dynamics of Bacillomycins
Contribution to Bacillus-Mediated Plant Disease Suppression
Bacillomycins are crucial components of the biocontrol activity exhibited by many Bacillus strains against plant diseases. asm.orgresearchgate.netmdpi.com Strains of Bacillus amyloliquefaciens and Bacillus velezensis, for instance, produce bacillomycin D, which is a primary factor in the suppression of various phytopathogenic fungi. mdpi.comasm.orgfrontiersin.org The production of these lipopeptides allows the Bacillus species to effectively compete with and inhibit the growth of pathogens, thereby protecting the host plant. frontiersin.orguliege.be
The effectiveness of Bacillus-mediated disease suppression is often directly linked to the production of bacillomycins. frontiersin.org For example, Bacillus amyloliquefaciens FZB42 is a well-studied biocontrol agent whose ability to control plant diseases is largely attributed to its production of secondary metabolites, including this compound D. asm.orgfrontiersin.org Similarly, Bacillus amyloliquefaciens SQR9 has been shown to protect cucumber plants from Fusarium wilt, with this compound D being the principal antifungal compound responsible for this protection. asm.orgasm.org The ability of these bacteria to colonize plant roots and form biofilms, a process to which this compound D contributes, further enhances their disease-suppressive capabilities by creating a protective barrier against pathogens. asm.orgasm.orgresearchgate.net
Antagonistic Interactions with Plant-Pathogenic Fungi and Bacteria
Bacillomycins exhibit a broad spectrum of antagonistic activity against a variety of plant-pathogenic fungi and, to a lesser extent, bacteria. uliege.betandfonline.commdpi.com Their primary mode of action involves disrupting the cell membranes of susceptible fungi, leading to severe damage and cell death. researchgate.nettandfonline.com
Antifungal Activity:
The antifungal properties of bacillomycins are well-documented against a range of filamentous fungi. asm.orgnih.gov For instance, this compound D produced by B. amyloliquefaciens FZB42 demonstrates strong inhibitory effects against Fusarium graminearum, the causative agent of Fusarium head blight in wheat and barley. asm.orgasm.org Microscopic studies have revealed that this compound D causes significant morphological changes to the plasma membranes and cell walls of F. graminearum hyphae and conidia, leading to the leakage of cellular contents. asm.orgnih.govresearchgate.net It also induces the accumulation of reactive oxygen species (ROS) within the fungal cells, ultimately causing cell death. asm.orgnih.gov
Similarly, this compound D from B. amyloliquefaciens SQR9 is the primary compound responsible for inhibiting the growth of Fusarium oxysporum, the pathogen causing Fusarium wilt in cucumber. asm.orgnih.gov Other studies have shown the efficacy of bacillomycins against pathogens like Aspergillus flavus, Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum gloeosporioides. researchgate.netmdpi.comasm.orgnih.gov The mechanism of action often involves injury to both the cell wall and cell membrane of fungal spores and hyphae, leading to the exudation of cytoplasm and cellular organelles. researchgate.nettandfonline.com
Antibacterial Activity:
While the primary strength of bacillomycins lies in their antifungal activity, some studies have indicated a degree of antibacterial action. However, other metabolites produced by Bacillus species, such as polyketides and other lipopeptides like surfactin (B1297464), are generally more associated with antibacterial effects. asm.orgnih.gov
Table 1: Antagonistic Activity of this compound D Against Various Plant Pathogens
| Producing Organism | Pathogen | Disease | Key Findings |
|---|---|---|---|
| Bacillus amyloliquefaciens FZB42 | Fusarium graminearum | Fusarium head blight | Causes morphological changes in plasma membranes and cell walls, induces ROS accumulation, and leads to cell death. asm.orgasm.orgnih.gov |
| Bacillus amyloliquefaciens SQR9 | Fusarium oxysporum | Fusarium wilt | Acts as the major compound responsible for the inhibition of fungal growth. asm.orgasm.orgnih.gov |
| Bacillus subtilis AU195 | Aspergillus flavus | - | Exhibits high inhibitory activity. nih.gov |
| Bacillus velezensis HN-2 | Colletotrichum gloeosporioides | Anthracnose | Causes injury to the cell wall and membrane of hyphae and spores. researchgate.net |
| Bacillus amyloliquefaciens YN201732 | Erysiphe cichoracearum | Powdery mildew | Fermentation broth containing this compound D inhibits spore germination. frontiersin.org |
| Bacillus velezensis FZB42 | Rhizoctonia solani | Sheath blight | Induces ROS bursts leading to the death of mycelial cells. researchgate.net |
Role in Reshaping Soil Microbiota and Microbial Community Dynamics
The introduction of this compound-producing Bacillus strains into the soil can significantly alter the composition and dynamics of the native microbial community. frontiersin.orgasm.org By selectively inhibiting the growth of certain fungi and bacteria, bacillomycins can create a niche for the producing organism and other resistant microbes. asm.orgfrontiersin.org This reshaping of the soil microbiota can have profound effects on soil health and plant growth.
The application of bio-organic fertilizers containing Bacillus strains has been shown to control diseases like Fusarium wilt by modifying the microbial community in the rhizosphere of cucumber plants. asm.org The antagonistic activity of bacillomycins reduces the population of pathogenic fungi, which in turn can lead to an increase in the abundance of beneficial or neutral microorganisms. This shift in the microbial balance can contribute to a more suppressive soil environment, where the growth and activity of plant pathogens are naturally kept in check.
Influence on Plant-Microbe Interactions in the Rhizosphere
The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of microbial activity. Bacillomycins play a pivotal role in mediating the complex interactions between plants and microbes in this dynamic environment. frontiersin.orgasm.orgmdpi.com
Plants are not passive participants in their interactions with soil microbes. They can actively recruit beneficial microorganisms, including this compound-producing Bacillus strains, through the release of root exudates. mdpi.com These exudates, containing a variety of organic compounds, can act as signals that attract specific bacteria to the rhizosphere. mdpi.com Once established, the Bacillus strains produce bacillomycins, which help to protect the plant from pathogens.
The ability of Bacillus strains to form biofilms on plant roots is crucial for successful colonization and is a process to which this compound D contributes. asm.orgasm.orgresearchgate.net This close association between the bacteria and the plant roots facilitates the exchange of nutrients and signaling molecules, further strengthening the beneficial relationship.
In addition to their direct antimicrobial activity, bacillomycins can also protect plants indirectly by activating their immune systems. mdpi.comresearchgate.netresearchgate.net This phenomenon, known as Induced Systemic Resistance (ISR), primes the entire plant to respond more quickly and effectively to subsequent pathogen attacks. nih.govapsnet.orgnih.gov
While other Bacillus lipopeptides like surfactin and fengycin (B216660) are more commonly cited as elicitors of ISR, some studies suggest that this compound D can also play a role. researchgate.netresearchgate.netmdpi.com For example, this compound D has been shown to induce resistance against soft rot caused by Rhizopus stolonifer in cherry tomatoes. researchgate.net The induction of ISR by bacillomycins may involve the activation of various plant defense pathways, leading to the production of defense-related enzymes and compounds. researchgate.net For instance, in cherry tomatoes, this compound D-C16 was found to activate the phenylpropanoid biosynthesis pathway and hormone signal transduction pathways. researchgate.net
Plant Recruitment of this compound-Producing Bacillus Strains
Synergistic and Antagonistic Interactions with Other Microbial Metabolites
The ecological impact of bacillomycins is further compounded by their interactions with other microbial metabolites present in the environment. These interactions can be either synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the effects are diminished.
Synergistic Interactions:
Antagonistic Interactions:
Information on antagonistic interactions between bacillomycins and other microbial metabolites is less documented. However, it is plausible that in a complex microbial community, certain compounds could interfere with the production or activity of bacillomycins. The intricate network of chemical signaling and warfare among microorganisms means that both cooperative and competitive interactions are constantly at play.
Combined Effects with Other Bacillus Lipopeptides (e.g., Fengycin, Surfactin)
Many Bacillus strains, particularly those belonging to species like Bacillus amyloliquefaciens and Bacillus velezensis, have the genetic capacity to produce multiple families of lipopeptides simultaneously, including bacillomycins, fengycins, and surfactins. mdpi.comnih.gov The co-production of this lipopeptide cocktail is not redundant; rather, it often results in synergistic or coordinated effects that are more potent than the action of any single compound. frontiersin.org
Research has consistently demonstrated that mixtures of these lipopeptides can lead to enhanced antifungal activity. A study on the biocontrol of peach gummosis, caused by Botryosphaeria dothidea, found that while this compound L had the strongest individual inhibitory effect on conidial germination, a mixture of this compound L, fengycin, and surfactin produced a synergistic effect that markedly disrupted both conidial and mycelial structures. nih.gov Similarly, this compound L and surfactin have been shown to work synergistically in the biocontrol of rice sheath blight caused by Rhizoctonia solani. mdpi.com
The mechanism behind this synergy often involves the different modes of action of the lipopeptide families. Bacillomycins (iturins) are known for forming pores in fungal membranes, disrupting their integrity. oup.com Surfactins, while having limited fungitoxicity on their own, are powerful biosurfactants that can destabilize cell membranes, potentially facilitating the entry and activity of other molecules like bacillomycins and fengycins. mdpi.comfrontiersin.orgmicrobiologyjournal.org Fengycins also act on membranes but can have different specific targets or mechanisms, leading to a multi-pronged attack when combined with bacillomycins.
Table 1: Combined Effects of this compound with Other Bacillus Lipopeptides
| Interacting Lipopeptides | Target Organism | Observed Effect | Reference(s) |
|---|---|---|---|
| This compound L, Fengycin, Surfactin | Botryosphaeria dothidea | Synergistic effect; disruption of conidia and mycelia. | nih.gov |
| This compound D, Fengycin | Fusarium oxysporum | Demonstrated synergistic action in some strains. | nih.govasm.org |
| This compound D, Fengycin | Erysiphe cichoracearum | Coordinated action enhances antifungal activity. | frontiersin.org |
| This compound D, Fengycin | Monilinia fructicola | Synergistic action. | nih.gov |
| Iturins (incl. This compound), Surfactin | General Fungi | Synergistic activity. | frontiersin.org |
Interactions with Other Antimicrobial Compounds
The interactive potential of bacillomycins extends beyond other Bacillus lipopeptides to include a range of other antimicrobial compounds, such as polyene antifungals and bacteriocins. These combinations can result in synergistic activity, broadening the spectrum of inhibition and potentially reducing the effective concentrations needed for microbial control.
A prominent example is the synergistic interaction between this compound D and the conventional antifungal drug amphotericin B. oup.comoup.com Studies targeting pathogenic Candida species have shown that this combination is highly effective. The synergy was quantified with fractional inhibitory concentration (FIC) indices ranging from 0.28 to 0.5, values that clearly indicate a synergistic relationship. oup.comoup.com Time-kill assays revealed that the combination of subinhibitory concentrations of this compound D and amphotericin B resulted in a significantly greater reduction in the viability of Candida albicans cells compared to either compound used alone. oup.comoup.comresearchgate.net This combination has also been shown to be highly effective at inhibiting and eradicating C. albicans biofilms. nih.gov
Bacillomycins also exhibit synergistic interactions with bacteriocins like nisin. A study investigating spoilage microorganisms found that a lipopeptide extract containing this compound D and surfactin acted synergistically with nisin. microbiologyjournal.org The proposed mechanism for this synergy involves the membrane-destabilizing activity of the lipopeptides. Surfactin, in particular, can disrupt the outer membrane of Gram-negative bacteria, which is normally a barrier to nisin. microbiologyjournal.org This disruption allows nisin to reach its target, lipid II, in the peptidoglycan layer, thereby extending its activity to bacteria that would otherwise be resistant. microbiologyjournal.org This demonstrates how this compound and its co-produced lipopeptides can act as adjuvants, enhancing the efficacy of other antimicrobials.
Furthermore, interactions can occur between different homologues within the this compound family itself. Research on new this compound lipopeptides (designated AF3, AF4, and AF5) showed that certain combinations of these closely related compounds resulted in an additive effect against Candida albicans biofilm formation. asm.org
Table 2: Interactions of this compound with Other Antimicrobial Compounds | this compound | Interacting Compound | Target Organism(s) | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | this compound D | Amphotericin B | Candida species | Synergistic inhibition of growth and biofilm formation; enhanced cell killing. | oup.comoup.comresearchgate.netnih.gov | | this compound D (in LPE) | Nisin | *Bacillus subtilis (spoilage bacteria) | Synergistic inhibitory activity. | microbiologyjournal.org | | this compound homologues (AF3/AF4) | Candida albicans | Additive effect against biofilm formation. | asm.org | \LPE: Lipopeptide Extract also containing Surfactin.*
Biotechnological Applications and Research Strategies for Bacillomycins
Development of Bacillomycins as Biocontrol Agents for Plant Diseases
Bacillomycins, a group of cyclic lipopeptides produced by various Bacillus species, have garnered significant attention as potent biocontrol agents for the management of plant diseases. nih.govfftc.org.twembrapa.brnih.gov Their antagonistic properties against a wide range of phytopathogenic fungi make them a promising and environmentally friendly alternative to synthetic chemical pesticides. fftc.org.twembrapa.br The development of bacillomycin-based biocontrol strategies is rooted in the complex interactions between the producing bacteria, the plant host, and the targeted pathogens. nih.gov
The efficacy of Bacillus strains as biocontrol agents is often attributed to the production of a diverse array of bioactive secondary metabolites, with bacillomycins being a key component. nih.govfftc.org.tw For instance, Bacillus amyloliquefaciens FZB42 produces this compound D, which exhibits strong fungicidal activity against Fusarium graminearum, the causative agent of Fusarium head blight in cereals. nih.gov The mechanism of action involves the disruption of the fungal cell membrane and wall, leading to the accumulation of reactive oxygen species and ultimately, cell death. nih.gov Furthermore, the application of Bacillus species can stimulate the plant's own defense mechanisms, a phenomenon known as induced systemic resistance (ISR), providing broader and more durable protection against pathogens. frontiersin.org
The development pipeline for this compound-based biocontrol agents involves several key research and development stages, from the isolation and screening of potent Bacillus strains to the optimization of their production and formulation into effective and stable biopesticides. mdpi.comfrontiersin.org
Optimization of Fermentation Strategies for Enhanced this compound Production
The commercial viability of bacillomycins as biopesticides is heavily dependent on the development of efficient and cost-effective production methods. Fermentation is the primary method for large-scale production, and its optimization is crucial for maximizing yields. nih.govtandfonline.com Research in this area focuses on manipulating various physical and chemical parameters of the fermentation process to enhance the biosynthesis of bacillomycins.
Key factors that significantly influence this compound production include the composition of the culture medium, particularly the carbon and nitrogen sources, as well as trace elements. nih.govtandfonline.com For example, studies have shown that the type and concentration of sugars and nitrogen-containing compounds can dramatically affect the yield and isoform profile of the bacillomycins produced. nih.govrsc.org The use of agro-industrial byproducts as substrates is also being explored to reduce production costs. rsc.org
Physical parameters such as temperature, pH, aeration, and agitation speed are also critical for optimizing cell growth and metabolite synthesis. nih.govmdpi.com Maintaining optimal dissolved oxygen levels is particularly important, as it can be a limiting factor in high-cell-density cultures. tandfonline.commdpi.com
Fed-batch fermentation has emerged as a superior strategy compared to batch and flask fermentation for increasing this compound production. rsc.org This technique involves the controlled feeding of nutrients during the fermentation process, which helps to maintain optimal conditions for an extended period, leading to higher biomass and product yields. rsc.org For instance, a fed-batch strategy using enzymatic hydrolysates from maize straws as a carbon source significantly enhanced the production of C14 and C15 this compound D homologues by Bacillus subtilis NS-174. rsc.org
The following table summarizes key findings from various studies on the optimization of fermentation for this compound production:
| Parameter | Optimized Condition/Strategy | Effect on this compound Production | Reference |
| Carbon Source | D-fructose at 35 g/L | Increased antifungal activity of Bacillus velezensis LZN01 | nih.gov |
| Nitrogen Source | NH4Cl at 5 g/L | Enhanced antifungal activity of Bacillus velezensis LZN01 | nih.gov |
| pH | 7 | Optimal for Bacillus velezensis LZN01 | nih.gov |
| Temperature | 30°C | Optimal for Bacillus velezensis LZN01 | nih.gov |
| Fermentation Strategy | Fed-batch fermentation | Significantly enhanced production of C14–15BDs compared to batch and flask fermentation | rsc.org |
| Aeration & Agitation | 1.142 VVM & 350 rpm | Significantly enhanced acid phosphatase production in a recombinant B. subtilis, a model for optimizing enzyme/metabolite production | mdpi.com |
Genetic Engineering Approaches for Increased Yield and Specificity
One common strategy involves the use of modern genetic modification techniques, such as CRISPR-Cas9, for precise genome editing. nih.govtechnologynetworks.com These tools allow for the targeted knockout or modification of genes to redirect metabolic flux towards the this compound biosynthesis pathway. For example, deleting genes involved in competing metabolic pathways, such as those for the synthesis of other secondary metabolites or for sporulation, can increase the availability of precursors and energy for this compound production. researchgate.net
Another approach is to overexpress key regulatory genes that positively control the expression of the this compound biosynthetic gene cluster. researchgate.net Promoters with different strengths can be used to fine-tune the expression levels of these genes. Furthermore, the introduction of strong constitutive promoters upstream of the this compound operon can significantly enhance its transcription, leading to higher yields. researchgate.net
Systems biology approaches, combined with metabolic engineering, are also being employed to create "chassis" strains of Bacillus that are optimized for the production of secondary metabolites. researchgate.netrsc.org This involves the removal of non-essential gene clusters to create a "clean" background, which can improve the stability and productivity of the engineered strain. rsc.org
The following table highlights some of the genetic engineering strategies used to improve this compound and other lipopeptide production:
| Genetic Engineering Strategy | Target Gene/Pathway | Outcome | Reference |
| Gene Knockout | Genes for branched-chain amino acid biosynthesis | Improved antifungal activity and lipopeptide production | nih.gov |
| Overexpression | Genes associated with lipopeptide synthesis | Enhanced antifungal properties | nih.gov |
| Promoter Engineering | Insertion of a strong constitutive promoter (C2up) upstream of the iturin A operon | Activation of a silent iturin A biosynthetic pathway and subsequent production | researchgate.net |
| Deletion of Regulatory Genes | Deletion of kinA (sporulation) and dhbF (siderophore synthesis) | Increased production of iturin and fengycin (B216660) | researchgate.net |
| Overexpression of Regulatory Genes | Overexpression of sfp in a multi-knockout strain | Further increased antifungal activity and lipopeptide titers | researchgate.net |
Strategies for Formulating this compound-Based Biopesticides
The successful application of bacillomycins as biocontrol agents in the field depends not only on their intrinsic antifungal activity but also on their effective formulation. frontiersin.orgcrodaagriculture.com A proper formulation is essential to ensure the stability, viability, and efficacy of the microbial active ingredient during storage, transport, and application. crodaagriculture.comresearchgate.net
One of the primary challenges in formulating microbial biopesticides is maintaining the viability of the microorganisms. crodaagriculture.com For spore-forming bacteria like Bacillus, formulations are often designed to keep the bacteria in a dormant state until they are applied. Water-free systems, such as oil dispersions (OD) and wettable powders (WP), are particularly suitable for this purpose as they prevent premature spore germination. crodaagriculture.com
Oil dispersion formulations involve dispersing the microbial cells in an oil phase, which offers the advantages of a liquid formulation for ease of application and reduced risk of microbial contamination during storage. crodaagriculture.com Wettable powders are another common formulation type where the microbes are mixed with a dry carrier and wetting agents, allowing them to be suspended in water for spraying.
The choice of formulation also depends on the intended application method, such as foliar spray, soil drench, or seed treatment. crodaagriculture.com For foliar applications, the formulation may include adjuvants to improve spray retention and penetration of the active ingredient. For soil applications, formulations that protect the microbes from environmental stresses and facilitate their colonization of the rhizosphere are desirable.
Recent advancements in nanotechnology are also being explored for the development of nano-biopesticides. researchgate.net Encapsulating the microbial cells or their active metabolites in nanoparticles can enhance their stability, protect them from UV radiation, and allow for a controlled release of the active ingredient at the target site. researchgate.net
Combinatorial Biosynthesis and Engineering of Novel this compound Analogues
The modular nature of the nonribosomal peptide synthetases (NRPSs) responsible for this compound biosynthesis provides a unique opportunity for the rational design and generation of novel analogues with potentially improved or altered biological activities. asm.orgasm.orgacs.org Combinatorial biosynthesis leverages this modularity to create new lipopeptide structures that may not be found in nature. sci-hub.se
Manipulation of NRPS Subunits and Modules for Peptide Diversification
Bacillomycins are synthesized by large, multi-domain enzymes called NRPSs. These enzymes are organized into modules, with each module typically responsible for the incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgresearchgate.net The general architecture of a module consists of an adenylation (A) domain, which selects and activates the amino acid, a thiolation (T) domain, which carries the activated amino acid, and a condensation (C) domain, which catalyzes the formation of the peptide bond. frontiersin.org
By genetically manipulating the genes encoding these NRPSs, it is possible to alter the structure of the resulting this compound. Strategies for peptide diversification include:
Module Exchange: Swapping entire modules between different NRPS assembly lines can lead to the incorporation of different amino acids at specific positions in the peptide ring. asm.orgasm.org
Domain Swapping: Exchanging individual domains, such as the A-domain, can alter the substrate specificity of a module, leading to the incorporation of a different amino acid. nih.gov
Domain Inactivation: Deleting or inactivating a module can result in the production of a shorter peptide analogue.
The colinearity between the modular organization of the NRPS and the amino acid sequence of the lipopeptide product provides a roadmap for these engineering efforts. oup.com For example, the specificity-conferring code of the A-domain, which determines the amino acid it activates, can be mutated to change its substrate preference. nih.gov
Design of Hybrid Biosynthesis Systems for New Lipopeptide Products
Beyond the manipulation of existing NRPS pathways, researchers are designing hybrid biosynthesis systems by combining components from different lipopeptide biosynthetic pathways. researchgate.netnih.gov This approach can lead to the creation of entirely new lipopeptide scaffolds.
The communication-mediating (COM) domains, which are located at the N- and C-termini of NRPS subunits, play a crucial role in ensuring the correct interaction and transfer of the growing peptide chain between subunits. researchgate.net By replacing or modifying these COM domains, it is possible to create functional hybrid NRPSs that combine modules from different biosynthetic pathways. For instance, studies have shown that replacing the COM domains in the this compound synthase with those from surfactin (B1297464) synthase can lead to the production of novel lipopeptides. researchgate.net
The design of these hybrid systems requires a deep understanding of the protein-protein interactions that govern the NRPS machinery. While the potential for generating novel lipopeptides is vast, challenges remain in ensuring the proper folding, interaction, and catalytic activity of the engineered hybrid enzymes. researchgate.net
Genomics-Guided Discovery of this compound Variants and Producers
The advent of high-throughput sequencing and advanced bioinformatics has revolutionized the discovery of novel natural products, including variants of this compound. Genomics-guided discovery is a powerful strategy that leverages whole-genome sequencing of microorganisms to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govresearchgate.net This approach allows researchers to predict the production of known and novel compounds before conducting extensive laboratory-based screening.
A key tool in this process is the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software, which analyzes microbial genomes to detect BGCs. nih.govfrontiersin.org For bacillomycins, which belong to the iturin family of lipopeptides, these BGCs are typically large nonribosomal peptide synthetase (NRPS) gene clusters. ijcmas.comnih.gov For instance, the bmy gene cluster, spanning approximately 37.2-kb to 37.8-kb, directs the synthesis of this compound D and is composed of four open reading frames: bmyD, bmyA, bmyB, and bmyC. ijcmas.comnih.govresearchgate.net This organization is similar to the operons for other iturins like iturin A and mycosubtilin (B72517). ijcmas.comresearchgate.net
Several studies have successfully employed this genomics-driven approach. Researchers identified Bacillus amyloliquefaciens FZB42 as a producer of this compound D by sequencing its genome and identifying the bmy gene cluster, which was absent in the non-producing model strain Bacillus subtilis 168. nih.gov Similarly, a genomics-metabolics profiling of Bacillus siamensis JFL15, a strain isolated from the gastrointestinal tract of a hairtail, predicted a fengycin (fen) gene cluster and subsequently led to the purification and identification of this compound F among its products. nih.gov This was the first report of cyclic lipopeptides being identified from B. siamensis. nih.gov
This strategy not only identifies producers but also uncovers novel variants. Analysis of B. amyloliquefaciens 4-9-2 revealed its potential through 12 identified BGCs, leading to the characterization of C₁₅-bacillomycin D, a variant with a 15-carbon fatty acid chain. frontiersin.org The combination of genome sequencing with mass spectrometry techniques like LC-MS/MS is crucial for confirming the structures of these predicted lipopeptides. nih.govnih.gov Researchers have noted that different this compound variants can possess fatty acid chains of varying lengths, often differing by 14 Da (the mass of a CH₂ group), which can be detected through mass spectrometry. nih.govijcmas.com
The genomics-guided approach has expanded the known diversity of this compound producers beyond the archetypal B. subtilis to include species like B. amyloliquefaciens, B. velezensis, and B. siamensis. nih.govfrontiersin.orgresearchgate.netcdnsciencepub.com For example, specific PCR primers have been designed to detect the bamC gene of the this compound D synthetase operon, successfully identifying producers among B. amyloliquefaciens and B. cereus strains. cdnsciencepub.com This targeted screening, informed by genomic data, accelerates the discovery of new strains and this compound variants with potentially enhanced or specialized antifungal activities for biotechnological applications.
Research into Emerging Strategies for Enhancing Biocontrol Efficacy
To maximize the practical application of this compound-producing bacteria in agriculture, research has shifted towards innovative strategies that enhance their biocontrol performance. researchgate.netnih.gov These emerging approaches focus on manipulating the microbial environment and interactions to boost the effectiveness of these beneficial microorganisms. researchgate.netnih.gov
A significant emerging strategy is the design and application of synthetic microbial consortia (SynComs). researchgate.netnih.gov A SynCom is a community of a limited number of well-characterized microbial strains combined to perform specific functions. nih.govfrontiersin.org Compared to single-strain inoculants, rationally designed SynComs can exhibit greater metabolic diversity, improved stability across different environmental conditions, and broader, more potent biocontrol activity due to synergistic interactions between the members. researchgate.netnih.govfrontiersin.org
The inclusion of this compound-producing strains like Bacillus amyloliquefaciens in these consortia is a key area of research. frontiersin.orgelifesciences.org The rationale is to combine the potent antifungal activity of bacillomycins with other beneficial traits from different microorganisms. frontiersin.orgresearchgate.net For example, a consortium might include:
A This compound-producing Bacillus strain for direct antagonism of fungal pathogens. frontiersin.org
A phosphate-solubilizing bacterium to improve nutrient availability for the plant.
A nitrogen-fixing bacterium to enhance plant growth.
A fungal species like Trichoderma that acts as a mycoparasite. frontiersin.org
Another innovative strategy to improve biocontrol is the application of prebiotics to the rhizosphere. researchgate.netnih.gov Prebiotics are substances that stimulate the growth and/or activity of beneficial microorganisms already present in the soil or introduced as inoculants. mdpi.com In the context of biocontrol, the goal is to apply specific compounds that selectively promote this compound-producing bacteria, thereby boosting the in-situ production of the antifungal lipopeptide. researchgate.net
The rhizosphere, the zone of soil directly influenced by plant roots, is rich in compounds like carbohydrates, organic acids, and amino acids released by the plant in its exudates. These naturally occurring substances can act as prebiotics. researchgate.net Research suggests that the exogenous application of specific root exudate components can enhance the growth and production of antimicrobial metabolites by biocontrol Bacillus strains. researchgate.netnih.gov
Studies have shown that certain prebiotics can shift soil microbial community composition and increase the abundance of beneficial fungi and bacteria. mdpi.com This enriched microbial population can lead to improved soil fertility and health. mdpi.com By supplying preferred nutrient sources, prebiotics can create a more favorable environment for this compound producers to thrive and synthesize lipopeptides. For example, some studies have investigated how commercial prebiotics can enhance the activity of key soil enzymes and the metabolic diversity of soil microbes, indicating a stimulation of microbial functionality. mdpi.com While direct evidence linking specific prebiotics to increased this compound production is an active area of research, the principle is based on providing optimal nutritional conditions. For instance, the presence of a target fungus can trigger increased production of this compound D from Bacillus strains in culture, suggesting that specific environmental cues, which could be mimicked by prebiotics, regulate its synthesis. researchgate.net This approach offers a promising, sustainable method to enhance the natural defense mechanisms of the soil microbiome against plant pathogens.
Advanced Research Methodologies in Bacillomycin Studies
Advanced Chromatographic and Spectrometric Techniques for Bacillomycin Analysis
Chromatographic and spectrometric methods are fundamental to isolating and identifying this compound and its various homologs from complex biological matrices. researchgate.netmdpi.com These techniques provide high sensitivity and resolution, which are crucial for distinguishing between structurally similar lipopeptide variants. nih.govijrpns.com
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of this compound. mpi-bremen.deirb.hr This powerful combination allows for the separation of different this compound isoforms from a mixture, followed by their precise identification and structural elucidation. researchgate.netnih.gov The process begins with HPLC, which separates compounds in a liquid extract based on their physicochemical properties as they pass through a column. mpi-bremen.de Following separation, the sample is introduced into the mass spectrometer.
Using an ionization source, such as electrospray ionization (ESI), the this compound molecules are charged. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio. thermofisher.com Tandem mass spectrometry (MS/MS) takes this a step further by selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. researchgate.net This fragmentation pattern provides detailed structural information, confirming the amino acid sequence and the nature of the fatty acid chain, which is characteristic of this compound D. researchgate.netthermofisher.com Researchers have successfully used HPLC-ESI-MS/MS to identify various this compound D homologs with molecular weights ranging from 1030 to 1072 Da. thermofisher.com
Table 1: this compound Homologs Identified by LC-MS/MS
| Homolog/Lipopeptide Family | Precursor Ion [M+H]+ (m/z) | Molecular Formula | Source Organism Example | Reference |
|---|---|---|---|---|
| This compound D | 1031.5431 | C48H75N10O15 | Bacillus XT1 | frontiersin.org |
| C14 this compound D | 1031 | Not specified | Bacillus megaterium | researchgate.net |
| C15 this compound D | Not specified | Not specified | Bacillus XT1 | frontiersin.org |
| C16 this compound D | Not specified | Not specified | Bacillus XT1 | frontiersin.org |
| Iturin Family (general) | Not specified | Not specified | Bacillus subtilis C-1 | nih.gov |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another critical tool, valued for its speed and efficiency in analyzing microbial secondary metabolites. nih.govnih.gov This technique is particularly well-suited for the rapid screening of microorganisms to detect the production of lipopeptides like this compound directly from whole cells or crude culture filtrates. nih.govcdnsciencepub.com
In this method, the sample (e.g., whole bacterial cells) is mixed with a matrix material, such as α-cyano-4-hydroxycinnamic acid, and dried on a target plate. nih.gov A pulsed laser beam irradiates the sample, causing the desorption and ionization of the analyte molecules with minimal fragmentation. mdpi.com The ionized molecules are then accelerated into a "time of flight" tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. nih.gov MALDI-TOF MS can generate a characteristic spectral fingerprint of a microorganism based on its cellular products, allowing for the identification of this compound-producing strains. nih.govmdpi.com
Table 2: Representative Mass Peaks for Iturin-Class Lipopeptides Detected by MALDI-TOF MS
| Main Mass Peak (m/z) | Assignment | Analysis Type | Reference |
|---|---|---|---|
| 1070.6 | C16 Iturin [M+H]+ | Reversed-Phase HPLC fraction analysis | nih.gov |
| 1092.6 | C16 Iturin [M+Na]+ | Reversed-Phase HPLC fraction analysis | nih.gov |
| 1106.6 | C17 Iturin [M+Na]+ | Reversed-Phase HPLC fraction analysis | nih.gov |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Microscopic Techniques for Probing Cellular Interactions
Microscopy is indispensable for visualizing the direct effects of this compound on fungal cells. mdpi.com High-resolution imaging techniques provide compelling visual evidence of the compound's antifungal mechanism, from gross morphological changes to the disruption of internal cell structures.
Scanning Electron Microscopy (SEM) is used to observe the surface topography of fungal cells and reveal the morphological alterations induced by this compound. frontiersin.orgmatec-conferences.org SEM analysis of fungi such as Fusarium graminearum treated with this compound D has shown significant damage to the hyphae and conidia. nih.gov Untreated hyphae appear regular, intact, and plump, whereas those exposed to this compound D exhibit irregular shapes, wrinkled and sunken surfaces, and shriveled trunks. nih.govfrontiersin.org These observations suggest that this compound causes a loss of cellular integrity, leading to the leakage of cytoplasm. nih.govresearchgate.net Similar destructive effects, including considerable deformation of hyphae, have been noted in other fungi like Verticillium dahliae and Botrytis cinerea. frontiersin.orgresearchgate.net
Table 3: Morphological Changes in Fungi Induced by this compound as Observed by SEM
| Fungal Species | Observed Morphological Changes | Reference |
|---|---|---|
| Fusarium graminearum | Irregular shapes, loose cell walls, surface subsidence, shriveled trunks, vesicular structures. | nih.govfrontiersin.org |
| Botrytis dothidea | Curved, wrinkled, and sunken mycelia. | researchgate.net |
| Verticillium dahliae | Considerable hyphal deformation. | researchgate.net |
| Botrytis cinerea | Appearance of resistance structures on hyphae instead of normal smooth surfaces. | frontiersin.org |
While SEM reveals surface changes, Transmission Electron Microscopy (TEM) provides a view of the internal, ultrastructural effects of this compound on fungal cells. mdpi.commdpi.com TEM studies complement SEM findings by showing how this compound disrupts subcellular organization. nih.gov In Fusarium graminearum, treatment with this compound D leads to the disruption of the plasma membrane and damage to the cell wall. nih.gov TEM images reveal plasmolysis, where the cytoplasm pulls away from the cell wall, and the presence of large depressions and gaps in the cell wall structure. nih.govresearchgate.net Observations in other fungi, such as Colletotrichum gloeosporioides and Verticillium dahliae, confirm these effects, showing blurred cell wall boundaries, lysis of the plasma membrane, a decrease in the cytoplasmic matrix, and the disintegration of internal organelles. researchgate.netresearchgate.net
Table 4: Subcellular Effects in Fungi Induced by this compound as Observed by TEM
| Fungal Species | Observed Subcellular Effects | Reference |
|---|---|---|
| Fusarium graminearum | Plasma membrane disruption, cytoplasm leakage, plasmolysis, damaged cell walls with depressions and gaps. | nih.govfrontiersin.org |
| Colletotrichum gloeosporioides | Injured cell wall and cell membrane, vacuolation, gaps between cell wall and plasma membrane. | researchgate.net |
| Botrytis dothidea | Blurred boundaries of mycelial cell walls, plasmolysis, vacuolization. | researchgate.net |
| Verticillium dahliae | Lysis of cell walls and plasma membrane, decreased cytoplasmic matrix, disintegration of internal organelles. | researchgate.net |
| Botrytis cinerea | Degeneration of organelles. | frontiersin.org |
Fluorescence microscopy is a vital technique for investigating the functional consequences of this compound's interaction with fungal cells, particularly concerning membrane permeability and the induction of oxidative stress. unife.itnih.gov By using specific fluorescent dyes, researchers can visualize these dynamic processes in living or fixed cells.
To assess cell membrane integrity, a dual-staining approach with dyes like fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) is often used. nih.govasm.org FDA can enter living cells and is converted by intracellular esterases into a green fluorescent compound, indicating viable cells. nih.gov PI, however, is a membrane-impermeant dye that can only enter cells with compromised membranes, where it intercalates with nucleic acids to emit red fluorescence, signaling cell death. nih.govresearchgate.net Studies have shown that this compound treatment leads to increased PI uptake, confirming that it damages the cell membrane. researchgate.netasm.org
Furthermore, fluorescence microscopy is used to detect the generation of Reactive Oxygen Species (ROS), which is a key aspect of the antifungal action of many compounds. nih.govasm.org Probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are used for this purpose. asm.orgresearchgate.net DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). asm.org Research has demonstrated that this compound D induces the accumulation of ROS in Fusarium graminearum, as visualized by the increased fluorescence of such probes. nih.govnih.gov
Table 5: Application of Fluorescence Microscopy in this compound Studies
| Fluorescent Probe | Target/Purpose | Observation with this compound Treatment | Fungal Species Example | Reference |
|---|---|---|---|---|
| Propidium Iodide (PI) | Cell membrane permeability / Cell death | Increased red fluorescence, indicating damaged membranes. | Fusarium graminearum, Botrytis dothidea | nih.govresearchgate.net |
| Fluorescein Diacetate (FDA) | Cell viability | Decreased green fluorescence. | Fusarium graminearum | nih.gov |
| DCFH-DA | Reactive Oxygen Species (ROS) accumulation | Increased green fluorescence, indicating oxidative stress. | Fusarium graminearum | nih.govnih.gov |
Transmission Electron Microscopy (TEM) for Subcellular Effects
Molecular Genetic Approaches
Modern molecular biology has provided powerful tools to investigate the genetic underpinnings of this compound biosynthesis. These approaches allow researchers to manipulate the genetic material of producing organisms, study gene expression patterns, and predict biosynthetic capabilities directly from genomic data.
Gene Disruption and Mutagenesis for Functional Analysis
Gene disruption is a cornerstone technique for elucidating the function of specific genes or gene clusters. By inactivating a target gene, scientists can observe the resulting change in the organism's phenotype, thereby inferring the gene's role. In this compound research, this method has been instrumental in confirming the direct link between the bmy gene cluster and this compound production.
Researchers perform targeted inactivation of key genes within the this compound operon, such as bmyA or bmyD, which encode crucial non-ribosomal peptide synthetase (NRPS) modules. mdpi.comresearchgate.net This is often achieved by insertional mutagenesis, where a resistance cassette (e.g., for erythromycin (B1671065) or neomycin) is integrated into the gene, disrupting its reading frame. mdpi.comresearchgate.net The resulting mutants are then cultured, and their secondary metabolite profiles are analyzed, typically using mass spectrometry. These analyses consistently show that the disruption of the bmy gene cluster leads to a complete loss of this compound production. mdpi.comnih.gov
Furthermore, creating single and double mutants has revealed the synergistic relationship between this compound D and other lipopeptides. For example, studies on Bacillus amyloliquefaciens FZB42 showed that while single mutants lacking either this compound D or fengycin (B216660) retained some ability to inhibit fungal growth, a double mutant lacking both was severely impaired in its antifungal activity. mdpi.comnih.gov Similarly, in B. amyloliquefaciens SQR9, a mutant deficient in this compound D production showed only minor antagonistic activity against Fusarium oxysporum, whereas a fengycin-deficient mutant's activity was comparable to the wild-type, highlighting this compound D as the primary antifungal agent against this pathogen. revista-agroproductividad.org
Table 1: Examples of Gene Disruption Studies in this compound Research
| Strain | Gene Disrupted | Method | Key Finding | Reference |
|---|---|---|---|---|
| Bacillus amyloliquefaciens FZB42 | bmyA | Cassette Mutagenesis (Erythromycin) | Loss of this compound D production confirmed the bmy cluster's function. | mdpi.com |
| Bacillus subtilis 916 | bmyD | Cassette Mutagenesis (Neomycin) | Demonstrated that this compound Ls and fengycins are the main contributors to antifungal activity. | researchgate.net |
| Bacillus amyloliquefaciens SQR9 | bmy pathway | Gene Disruption | Confirmed this compound D as the major lipopeptide responsible for inhibiting F. oxysporum. | revista-agroproductividad.org |
Transcriptomics and Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a snapshot of the genes that are actively being expressed under specific conditions. This methodology is crucial for understanding how the biosynthesis of this compound is regulated and how the compound itself affects other organisms at a molecular level. nih.govrsc.org
By comparing the gene expression profiles of wild-type strains with this compound-deficient mutants or under different environmental conditions, researchers can identify regulatory genes and pathways that influence the bmy operon. For instance, a multi-omics approach used to study a Bacillus subtilis strain after exposure to spaceflight revealed a decrease in lipopeptide production, which was correlated with changes in the expression of 26 lipopeptide-related genes. frontiersin.org
Conversely, transcriptomics can be used to analyze the response of target organisms, such as plants or fungi, to this compound treatment. A study on cherry tomatoes treated with this compound D-C16 used transcriptomic analysis to investigate the mechanism of induced disease resistance. asm.org The results showed that this compound D-C16 treatment led to the upregulation of defense-related pathways, including phenylpropanoid biosynthesis, which is involved in producing protective compounds like phenolic acids and lignin. asm.org This demonstrates that this compound not only has direct antifungal effects but also stimulates the host's own defense systems.
Bioinformatics Tools (e.g., antiSMASH) for Gene Cluster Prediction
The advent of high-throughput genome sequencing has made it possible to analyze the entire genetic blueprint of a microorganism. Bioinformatics tools are essential for mining this vast amount of data to identify regions of interest, such as the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. revista-agroproductividad.org
The most prominent tool in this field is the antibiotics and Secondary Metabolites Analysis Shell (antiSMASH) . frontiersin.orgrsc.org This web-based platform can rapidly scan a bacterial genome and identify BGCs for a wide range of compounds, including non-ribosomal peptides, polyketides, and others. revista-agroproductividad.orgrsc.org It works by recognizing conserved sequences and domain structures characteristic of biosynthetic enzymes, such as the adenylation (A), thiolation (T), and condensation (C) domains of NRPSs. frontiersin.orgbiorxiv.org
In this compound research, antiSMASH is routinely used to:
Identify and annotate bmy gene clusters in newly sequenced Bacillus strains. mdpi.comfrontiersin.org
Predict the amino acid sequence of the resulting peptide based on the substrate specificity of the adenylation domains within the NRPS genes. biorxiv.org This allows for the differentiation between gene clusters that produce this compound D, this compound F, mycosubtilin (B72517), or iturin A based on their unique amino acid compositions. biorxiv.org
Compare BGCs across different species and strains, revealing the phylogenetic distribution and structural variations of these clusters. biorxiv.org
This predictive power accelerates research significantly, allowing scientists to forecast the metabolic potential of an organism before conducting extensive laboratory experiments. revista-agroproductividad.org
Enzymatic and Biochemical Assays for Biosynthesis Pathway Elucidation
While genetic approaches identify the "blueprints" for this compound, enzymatic and biochemical assays are necessary to understand the functional machinery of its synthesis. This compound is synthesized not by ribosomes, but by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). oup.comoup.com
Early biochemical studies provided the first direct evidence of this enzymatic synthesis. Researchers purified an enzyme fraction from B. subtilis that could catalyze ATP-pyrophosphate (PPi) exchange reactions when supplied with the specific amino acids that constitute the this compound peptide. nih.gov This ATP-PPi exchange assay is a classic method for detecting the activity of amino acid-activating enzymes, a key step in NRPS-mediated synthesis. The study identified a large enzyme (~230 kDa) responsible for this activation, confirming a non-ribosomal pathway. nih.gov
Modern studies combine genetic knowledge with biochemical analysis. After identifying the bmy operon, researchers can express and purify the individual NRPS enzymes (e.g., BamA, BamB, BamC) to study their specific roles. rsc.orgoup.com Assays can be designed to verify the function of each module, such as the adenylation domain's substrate specificity for a particular amino acid (e.g., Pro, Glu, Ser, Thr).
Furthermore, biochemical detection methods are crucial for confirming the final product of the biosynthetic pathway, especially after genetic manipulation. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique used to analyze the lipopeptides produced by a bacterial culture. nih.govcdnsciencepub.com It allows for the precise measurement of the molecular weights of the synthesized compounds, enabling researchers to:
Confirm the presence of specific this compound D homologues, which differ in the length of their fatty acid chains. cdnsciencepub.com
Verify the absence of this compound in gene-disrupted mutants. nih.gov
Detect and characterize the lipopeptides produced, confirming that the identified gene clusters are indeed active. cdnsciencepub.com
These assays provide the functional validation for the hypotheses generated through genetic and bioinformatic studies, creating a comprehensive understanding of the this compound biosynthesis pathway.
Q & A
Q. How to integrate omics data for this compound biosynthesis pathway analysis?
- Methodological Answer : Combine transcriptomics (RNA-seq of Bacillus amyloliquefaciens) with metabolomics (LC-MS/MS). Use KEGG pathway enrichment to identify upregulated genes (e.g., acpK, srfAA). Validate with CRISPR-Cas9 knockouts .
Tables for Quick Reference
| This compound D Isoform | [M+H]+ (m/z) | Anticancer IC50 (HeLa) | Antifungal MIC (C. albicans) |
|---|---|---|---|
| C14 | 1031.54 | 58.6 μg/mL | 12.5 μg/mL |
| C16 | 1059.56 | 50.8 μg/mL | 8.3 μg/mL |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
